
2-Brom-2-methyl-N-(4-methylphenyl)propanamid
Übersicht
Beschreibung
2-bromo-2-methyl-N-(4-methylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom, a methyl group, and a 4-methylphenyl group attached to a propanamide backbone. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
2-bromo-2-methyl-N-(4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide typically involves the bromination of 2-methyl-N-(4-methylphenyl)propanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-2-methyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new amide derivatives.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative conditions can convert the methyl groups to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like ethanol or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of new amide derivatives with different functional groups.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wirkmechanismus
The mechanism of action of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide functional group play crucial roles in its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-2-methyl-N-(2-methylphenyl)propanamide
- 2-bromo-4’-methylpropiophenone
- N-(4-bromo-2-methylphenyl)propanamide
Uniqueness
2-bromo-2-methyl-N-(4-methylphenyl)propanamide is unique due to the specific positioning of the bromine atom and the 4-methylphenyl group, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or synthetic utility, making it a valuable compound for targeted research and development.
Eigenschaften
IUPAC Name |
2-bromo-2-methyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCVMTWPGYZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)

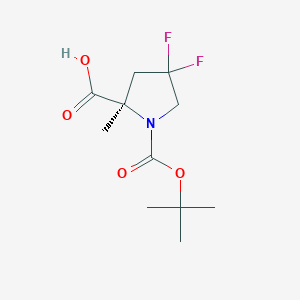
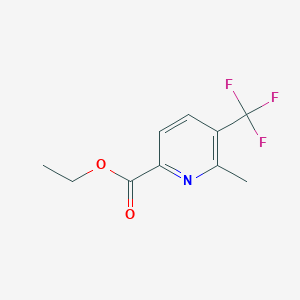
![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)
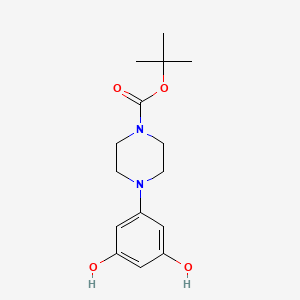


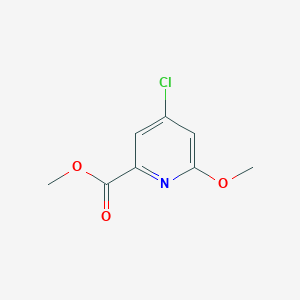
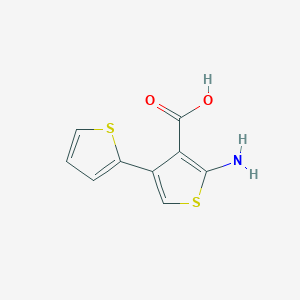
![[2-(2-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1404384.png)
![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)


